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Compound of Interest

Compound Name: Dihydro-6-imino-1,3-dimethyluracil

Cat. No.: B094056

Introduction

Dihydro-6-imino-1,3-dimethyluracil, which readily tautomerizes to its more stable amino
form, 6-Amino-1,3-dimethyluracil, is a pivotal intermediate in modern organic synthesis. Its
unique structural features and reactivity have positioned it as a valuable building block for the
creation of a diverse array of high-value molecules. This document provides detailed
application notes and experimental protocols for the use of this intermediate, with a focus on its
role in the synthesis of pharmaceuticals and other functional organic compounds. The
adaptable molecular structure, chemical stability, and ease of synthesis make 6-Amino-1,3-
dimethyluracil a strategic component in the development of novel therapeutics, including
antiviral, anticancer, and cardiovascular drugs.[1] It serves as a foundational scaffold for
nucleoside analogs and for the construction of complex fused heterocyclic systems.[1]

Physicochemical Properties and Data

Proper handling and storage of 6-Amino-1,3-dimethyluracil are crucial for maintaining its
integrity. It should be stored in a cool, dry place, shielded from moisture and strong oxidizing
agents.
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Property Value Reference

Molecular Formula CeHoN3O2 [2]

Molecular Weight 155.15 g/mol [2]

Appearance Off-white to light yellow powder

Melting Point 295 °C (decomposes)

CAS Number 6642-31-5 [2]
6-amino-1,3-

IUPAC Name ) o ) [2]
dimethylpyrimidine-2,4-dione
VFGRNTYELNYSKJ-

InChlKey [2]

UHFFFAOYSA-N

SMILES CN1C(=CC(=O)N(C1=0)C)N  [2]

Applications in Organic Synthesis
Synthesis of the Antihypertensive Drug Urapidil

6-Amino-1,3-dimethyluracil is a key precursor in the synthesis of Urapidil, a medication used to
treat hypertension.[3] The synthesis involves the transformation of the amino group into a more
complex side chain that imparts the desired pharmacological activity.

Synthetic Workflow for Urapidil Synthesis:

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1_3-dimethyluracil
https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1_3-dimethyluracil
https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1_3-dimethyluracil
https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1_3-dimethyluracil
https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1_3-dimethyluracil
https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1_3-dimethyluracil
https://synapse.patsnap.com/blog/an-in-depth-analysis-of-urapidils-randd-progress
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

6-Amino-1,3-dimethyluracil

Alkylation

Reaction with 3-chloropropanol

:

6-[(3-hydroxypropyl)amino]-
1,3-dimethyluracil

Substitution

Chlorination with Thionyl Chloride

l

6-[(3-chloropropyl)amino]-
1,3-dimethyluracil

Nucleophilic
Substitution

Condensation with
1-(2-methoxyphenyl)piperazine

:

Urapidil
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Caption: Synthetic pathway from 6-Amino-1,3-dimethyluracil to Urapidil.

Urapidil's Dual-Action Signaling Pathway:
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Urapidil exhibits its antihypertensive effects through a dual mechanism of action. It acts as a
selective antagonist of peripheral al-adrenergic receptors and as an agonist at central 5-HT1A
serotonin receptors.[4][5]

o al-Adrenergic Receptor Antagonism: By blocking al-adrenergic receptors on vascular
smooth muscle, urapidil prevents norepinephrine-induced vasoconstriction, leading to
vasodilation and a reduction in peripheral resistance.[4][6]

o 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the brainstem, which
decreases sympathetic outflow from the central nervous system, further contributing to the
reduction in blood pressure.[4][7][8]
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pathway of Urapidil.

Multicomponent Reactions for Fused Heterocycles

6-Amino-1,3-dimethyluracil is an excellent substrate for multicomponent reactions (MCRS),

enabling the one-pot synthesis of complex heterocyclic scaffolds such as pyrido[2,3-
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d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their

diverse biological activities. The reaction typically proceeds through a cascade of reactions,

including Knoevenagel condensation and Michael addition, followed by cyclization.

General Workflow for a Three-Component Reaction:

6-Amino-1,3-dimethyluracil

Aromatic Aldehyde

‘

One-Pot Reaction

Click to download full resolution via product page

heat, or microwave)

Cascade
eaction

Active Methylene
Compound

> (e.g., with catalyst, [€&————

Fused Heterocycle
(e.g., Pyrido[2,3-d]pyrimidine)

Caption: General workflow for multicomponent synthesis of fused heterocycles.

Quantitative Data from Synthetic Protocols

The following tables summarize quantitative data from various synthetic procedures involving

6-Amino-1,3-dimethyluracil.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil
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Starting Reaction ) ]
. . Yield (%) Purity (%) Reference
Materials Conditions
Cyanoacetic o
) Cyclization under
acid, 1,3- )
) alkaline 93.71 99.125 [9]
dimethylurea, -
] ) conditions
Acetic anhydride
Chloroacetic )
) ) Multi-step
acid, Sodium o
) synthesis with 78.72 91.714 9]
cyanide, 1,3- o
] cyclization
dimethylurea
Table 2: Synthesis of Urapidil and Intermediates
Reaction ] ]
Reactants Product . Yield (%) Purity (%) Reference
Conditions
6-Amino-1,3-
: 63
dimethyluracil
hydroxypropy N
, 3- ) Not specified >80 >98.5 [10]
l)amino]-1,3-
chloropropan ) )
dimethyluracil
ol
6-[(3-
hydroxypropy  6-[(3- Thionyl
lYamino]-1,3- chloropropyl chloride as
)_ ] _ . Propy) >85 >98
dimethyluracil amino]-1,3- solvent and
, Thionyl dimethyluracil  reagent
chloride
6-[(3-
chloropropyl)
aminol-1,3- Phase-
dimethyluracil  Urapidil transfer >80 96.6-98.0 [10]
, 1-(2- catalysis
methoxyphen
yl)piperazine
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Table 3: Multicomponent Reactions for Fused Heterocycles

Catalyst/Solve .
Reactants Product Type ¢ Yield (%) Reference
n
6-Amino-1,3-
dimethyluracil, ) ) )
i Pyrido[2,3- Triethylamine/Aq
Aromatic o 85-95 9]
d]pyrimidines ueous ethanol
aldehydes,
Malononitrile
6-Amino-1,3-
dimethyluracil, ) DMAP/DMF,
i Pyrido[2,3- )
Aromatic o Ultrasonic 81-93 9]
d]pyrimidines ] o
aldehydes, irradiation
Cyanoacetamide
6-Amino-1,3-
dimethyluracil, ) Glycerol-water
i Pyrido[2,3- )
Aromatic o (3:1), Catalyst- High [9]
d]pyrimidines
aldehydes, free
Malononitrile
6-Amino-1,3-
dimethyluracil, Coumarin-based
_ _ DABCO, -
Aromatic unsymmetrical ] Not specified [6]
Sonochemical
aldehydes, 4- TRSMs

hydroxycoumarin

Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol is adapted from a patented procedure and is intended for laboratory-scale

synthesis.

Materials:

o Dehydrated cyanoacetic acid
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1,3-Dimethylurea

Acetic anhydride

Condensing agent (e.g., DCC on a solid support)

Deionized water

Liquid alkali (e.g., 32% NaOH solution)

Procedure:

o Condensation:

o To a reaction vessel containing dehydrated cyanoacetic acid, add the condensing agent
and acetic anhydride under cooling (6-8 °C).

o Stir the mixture for 5-8 minutes.

o Add 1,3-dimethylurea to the reaction vessel and continue stirring for 10-12 minutes.

o Gradually warm the reaction mixture to 15-18 °C and stir for another 10-12 minutes, then
warm to 28-30 °C and stir for an additional 10-12 minutes.

o Filter the reaction mixture. The filtrate contains 1,3-dimethylcyanoacetylurea.

e Cyclization:

o Transfer the filtrate containing 1,3-dimethylcyanoacetylurea to a new reaction vessel and
adjust the temperature to 40-45 °C.

o Slowly add liquid alkali dropwise until the pH of the solution reaches 9-9.5.

o Stir the reaction mixture at 40-45 °C for 10-12 minutes.

o Heat the reaction mixture to 90-95 °C and stir for 18-20 minutes.

o Cool the reaction mixture and collect the precipitated product by centrifugation or filtration.
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o Dry the solid product to obtain 6-amino-1,3-dimethyluracil.
Expected Outcome:
e Yield: ~93%

e Purity: >99% (as determined by HPLC)

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine
Derivative via a Three-Component Reaction

This protocol describes a general procedure for the synthesis of a fused heterocyclic system.

Materials:

6-Amino-1,3-dimethyluracil (1 mmol)

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

Active methylene compound (e.g., malononitrile) (1 mmol)

Catalyst (e.g., a few drops of triethylamine)

Solvent (e.g., ethanol)

Procedure:

¢ In a round-bottom flask, dissolve 6-Amino-1,3-dimethyluracil, the aromatic aldehyde, and the
active methylene compound in ethanol.

Add the catalyst to the reaction mixture.

Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by filtration.
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e Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-
d]pyrimidine derivative.

Expected Outcome:

 Yields are typically in the range of 80-95%, depending on the specific substrates used.

Conclusion

Dihydro-6-imino-1,3-dimethyluracil (as its tautomer 6-Amino-1,3-dimethyluracil) is a highly
valuable and versatile intermediate in organic synthesis. Its application in the synthesis of the
antihypertensive drug Urapidil and its utility in multicomponent reactions for the construction of
complex heterocyclic frameworks highlight its importance in medicinal chemistry and drug
development. The protocols and data presented in this document provide a comprehensive
resource for researchers and scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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